molecular formula C20H12Br2O2 B11928545 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B11928545
M. Wt: 444.1 g/mol
InChI Key: NMLUNSOZWYHTGW-UHFFFAOYSA-N
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Description

4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound characterized by the presence of two bromine atoms and two formyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a precursor compound followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to the combination of bromine and formyl groups on the same aromatic ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C20H12Br2O2

Molecular Weight

444.1 g/mol

IUPAC Name

4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H12Br2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H

InChI Key

NMLUNSOZWYHTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2Br)C3=CC=C(C=C3)C=O)Br

Origin of Product

United States

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